![molecular formula C15H19NO2S B2720300 N,N-diethyl-2-methoxynaphthalene-1-sulfinamide CAS No. 102333-48-2](/img/structure/B2720300.png)
N,N-diethyl-2-methoxynaphthalene-1-sulfinamide
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Description
N,N-diethyl-2-methoxynaphthalene-1-sulfinamide (also known as DENS) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DENS is a sulfinamide derivative of 2-methoxynaphthalene that has been synthesized using various methods.
Scientific Research Applications
Reactivity in Organometallic Chemistry
The compound N,N-diethyl-2-methoxynaphthalene-1-sulfinamide demonstrates intriguing reactivity in organometallic chemistry. In one study, related methoxynaphthalene derivatives reacted with palladium and platinum compounds, resulting in non-rigid molecules in solution and palladobicyclic compounds. This study highlights the potential of these compounds in the development of organometallic structures with unique properties (Dehand et al., 1983).
Nucleophilic Aromatic Substitution
N,N-diethyl-2-methoxynaphthalene-1-sulfinamide derivatives are also significant in nucleophilic aromatic substitution reactions. Research shows that methoxynaphthalenes with sulfonyl substituents can undergo displacement by Grignard reagents through a chelation-assisted conjugate addition-elimination process. These findings contribute to the understanding of the activating abilities of sulfonyl groups in aromatic substitutions (Hattori et al., 1997).
Lithiation Studies
Studies on regioselective lithiation of methoxynaphthalene derivatives, closely related to N,N-diethyl-2-methoxynaphthalene-1-sulfinamide, reveal insights into the reactivity and mechanism of lithiation in these compounds. This research has implications for the synthesis and modification of complex organic molecules (Betz & Bauer, 2002).
Application in Andersen Synthesis
The use of menthyl 2-methoxynaphthalene-1-sulfinates, closely related to N,N-diethyl-2-methoxynaphthalene-1-sulfinamide, in the Andersen synthesis of optically active sulfoxides represents another significant application. This process highlights the potential of these compounds in the synthesis of optically active materials, contributing to the field of stereochemistry (Bell & Mccaffery, 1994).
Synthesis and Reactivity
The synthesis and reactivity of N,N-diethyl-2-methoxynaphthalene-1-sulfinamide derivatives in various chemical reactions, such as the formation of sulfinamides and sulfinate esters, are crucial areas of research. These processes are important for the development of new synthetic methodologies in organic chemistry (Furukawa et al., 1980).
properties
IUPAC Name |
N,N-diethyl-2-methoxynaphthalene-1-sulfinamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-4-16(5-2)19(17)15-13-9-7-6-8-12(13)10-11-14(15)18-3/h6-11H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTUSBCKWNBITH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)C1=C(C=CC2=CC=CC=C21)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-methoxynaphthalene-1-sulfinamide |
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